2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Overview

Description

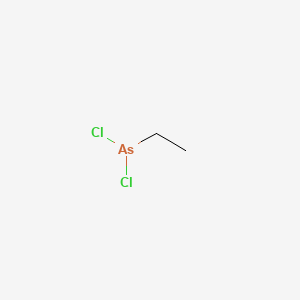

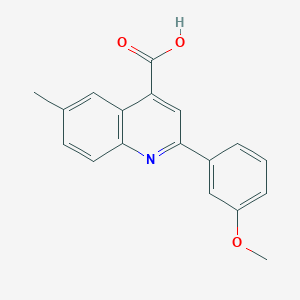

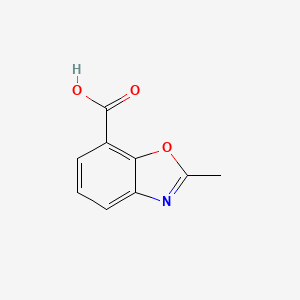

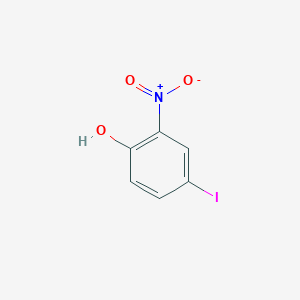

“2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a methoxyphenyl group (a phenyl ring with a methoxy group) and a carboxylic acid group attached to the quinoline .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a common structure in many pharmaceuticals and dyestuffs. Attached to this core would be a methoxyphenyl group and a carboxylic acid group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline, methoxyphenyl, and carboxylic acid groups. Each of these functional groups can undergo a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .

Scientific Research Applications

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

- Scientific Field: Green Chemistry

- Application Summary: This compound was synthesized from anthranilic acid using two green chemistry approaches: utilization of the Deep Eutectic Solvent (DES) and microwave-induced synthesis .

- Methods of Application: The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .

- Results or Outcomes: The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .

3-Methoxyphenylacetic acid

- Scientific Field: Neurochemistry

- Application Summary: A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue .

- Methods of Application: The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated .

- Results or Outcomes: The method is used to estimate the presence of homovanillic acid in the brain tissue of several species .

Methoxyphenylacetic acid

- Scientific Field: Analytics and Sample Preparation

- Application Summary: Methoxyphenylacetic acid is used in test kits and photometric methods .

- Methods of Application: The specific methods of application are not mentioned, but it is used in the field of analytics and sample preparation .

- Results or Outcomes: The specific results or outcomes are not mentioned .

3-(3-Methoxyphenyl)-2-methylpropanoic acid

- Scientific Field: Organic Chemistry

- Application Summary: This compound is a methoxyphenyl derivative .

- Methods of Application: The specific methods of application are not mentioned .

- Results or Outcomes: The specific results or outcomes are not mentioned .

(2-Methoxyphenyl)acetic acid

- Scientific Field: Analytics and Sample Preparation

- Application Summary: (2-Methoxyphenyl)acetic acid is used in test kits and photometric methods .

- Methods of Application: The specific methods of application are not mentioned, but it is used in the field of analytics and sample preparation .

- Results or Outcomes: The specific results or outcomes are not mentioned .

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound shows similar interactions to 4-OHT, a metabolite of tamoxifen, which is a medication used to prevent and treat breast cancer .

- Methods of Application: The specific methods of application are not mentioned .

- Results or Outcomes: The title compound had more negative binding free energy (-8.15 kcal/mol) when compared to the chalcone analogue (-6.32 kcal/mol) and tamoxifen (-7.00 kcal/mol) .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-6-7-16-14(8-11)15(18(20)21)10-17(19-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWABPDZOOUCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357062 | |

| Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

CAS RN |

438213-44-6 | |

| Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)